2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the class of spirocyclic triazaspiro derivatives with an acetamide pharmacophore. Its structure features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 8, and a sulfanyl-linked acetamide moiety attached to a 4-isopropylphenyl group.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-18(2)19-5-9-21(10-6-19)27-23(31)17-33-25-24(20-7-11-22(32-4)12-8-20)28-26(29-25)13-15-30(3)16-14-26/h5-12,18H,13-17H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGVJYXBCZSCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 464.63 g/mol. Its structure features a spirocyclic core that includes a triazaspiron framework and various functional groups that enhance its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H32N4O2S |
| Molecular Weight | 464.63 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the sulfanyl group and the specific arrangement of aromatic rings suggest that it may act as an enzyme inhibitor or modulator.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting signal transduction and gene expression.
- Receptor Interaction : The structural features suggest possible interactions with neurotransmitter receptors, which could lead to behavioral effects relevant to psychiatric conditions.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of related compounds within the triazaspiro series:
- A study on derivatives of 1,3,8-triazaspiro[4.5]decane highlighted their potential as antipsychotic agents. These compounds demonstrated favorable profiles in behavioral tests predictive of antipsychotic efficacy while minimizing neurological side effects such as catalepsy in animal models .
- Another investigation into triazaspiro derivatives revealed their ability to inhibit mitochondrial permeability transition pore (mPTP) opening in myocardial infarction models. This inhibition was associated with reduced apoptotic rates and improved cardiac function during reperfusion .
Potential Applications
The unique structural characteristics of This compound suggest several potential therapeutic applications:
- Antipsychotic Treatments : Given its interaction with neurotransmitter systems, it may serve as a basis for developing new antipsychotic medications.
- Cardioprotective Agents : Its ability to modulate mPTP could be leveraged in cardiology for protecting myocardial tissue during ischemic events.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H32N4O2S
- Molecular Weight : 464.63 g/mol
- Purity : Typically around 95%
The compound features a triazaspiro structure, which is significant for its biological activity. The presence of the methoxyphenyl and propan-2-yl groups contributes to its lipophilicity and potential interaction with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies suggest that compounds with triazaspiro structures exhibit cytotoxic effects against various cancer cell lines. The specific compound has been investigated for its ability to induce apoptosis in cancer cells, potentially making it a candidate for anticancer drug development.
-
Antimicrobial Properties :
- Research indicates that derivatives of triazaspiro compounds possess antimicrobial activities. This compound may be evaluated for its effectiveness against bacterial and fungal strains, contributing to the development of new antibiotics.
-
Neuroprotective Effects :
- The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases. Studies are ongoing to assess its neuroprotective properties and potential application in conditions like Alzheimer's disease.
Pharmacological Insights
-
Mechanism of Action :
- The unique structure allows for interaction with various biological receptors, potentially modulating pathways involved in inflammation and cell proliferation. Understanding these mechanisms is crucial for developing targeted therapies.
-
Toxicological Studies :
- Comprehensive toxicological assessments are necessary to evaluate the safety profile of the compound. Initial findings suggest low toxicity in vitro, but further studies are required to confirm these results in vivo.
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for biomedical applications.
-
Nanotechnology :
- The potential use of this compound in nanocarriers for drug delivery systems is being explored. Its ability to encapsulate therapeutic agents while providing controlled release could enhance the efficacy of existing treatments.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
| Study B | Antimicrobial Properties | Showed inhibition of growth against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial potential. |
| Study C | Neuroprotection | In vitro studies indicated reduced neuronal apoptosis under oxidative stress conditions, highlighting potential use in neurodegenerative disorders. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with four analogs to highlight structural and functional distinctions:
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Core Modifications : Replacement of sulfur with oxygen in Analog 2 (1-oxa core) reduces molecular weight and polarity, possibly improving solubility but compromising thiol-mediated interactions .
- Linkage Variations : The target’s sulfanyl-acetamide linkage may enhance redox activity compared to Analog 3’s rigid dione core, which could limit conformational flexibility .
Pharmacological Implications
- Antimicrobial Potential: Analog 4’s anti-exudative activity (Table 1) and ’s N-(4-methoxyphenyl)acetamide analog with confirmed antimicrobial properties suggest the target compound may share similar mechanisms .
- Bioavailability : The isopropyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to Analog 1’s ethyl and 2,3-dimethylphenyl groups, favoring blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
